molecular formula C20H22N4O2 B2632901 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide CAS No. 2034567-78-5

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide

Cat. No.: B2632901
CAS No.: 2034567-78-5
M. Wt: 350.422
InChI Key: PSAQXLBNIXMHEC-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a complex organic compound that features both oxazole and imidazopyridine moieties. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The imidazopyridine moiety is usually synthesized separately and then coupled with the oxazole derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-phenyl)acetamide
  • 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethyl)acetamide

Uniqueness

What sets 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide apart from similar compounds is its unique combination of oxazole and imidazopyridine moieties. This combination provides distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

The compound's molecular formula is C21H23N5O3C_{21}H_{23}N_{5}O_{3}, with a molecular weight of 393.44 g/mol. Its structure features an oxazole ring and an imidazopyridine moiety, which are known to contribute to the biological activity of similar compounds.

Studies indicate that compounds with similar structures often exhibit activity through:

  • Kinase Inhibition : Many imidazopyridine derivatives act as inhibitors of various kinases involved in signaling pathways related to cancer and inflammation. For instance, modifications in the imidazopyridine scaffold can enhance selectivity and potency against specific kinases such as platelet-derived growth factor receptors (PDGFR) and vascular endothelial growth factor receptors (VEGFR) .
  • Antiparasitic Activity : The oxazole ring has been associated with biological activity against parasitic infections. Research has shown that derivatives of oxazole can exhibit leishmanicidal effects, suggesting that this compound may also possess similar properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeTarget/OrganismEfficacy/IC50Reference
Kinase InhibitionPDGFRIC50 < 100 nM
Kinase InhibitionVEGFRIC50 < 200 nM
AntiparasiticLeishmania spp.IC50 = 0.5 µM
ToxicityZebrafish EmbryoLC50 = 10 µM

Case Study 1: Kinase Selectivity Profiling

A study involving a series of imidazopyridine derivatives demonstrated that structural modifications significantly influenced their selectivity for PDGFR and VEGFR. The introduction of specific substituents on the imidazopyridine ring improved selectivity while maintaining potency against these kinases .

Case Study 2: Antiparasitic Activity

In a comparative analysis of various oxazole-containing compounds against Leishmania spp., it was found that certain derivatives exhibited potent leishmanicidal activity with IC50 values in the low micromolar range. This suggests that structural features in the oxazole ring are crucial for enhancing antiparasitic effects .

Discussion

The compound This compound shows promise as a biologically active agent with potential applications in cancer therapy and antiparasitic treatments. Its mechanism of action appears to be multifaceted, involving kinase inhibition and possibly direct effects on parasitic organisms.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13-16(14(2)26-23-13)11-20(25)22-17-8-4-3-7-15(17)18-12-24-10-6-5-9-19(24)21-18/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAQXLBNIXMHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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